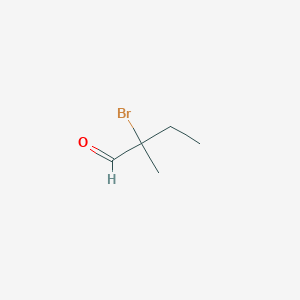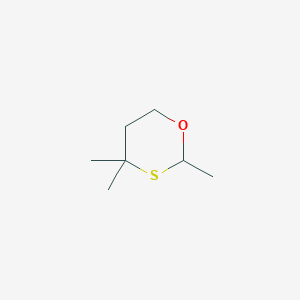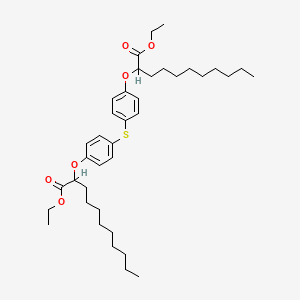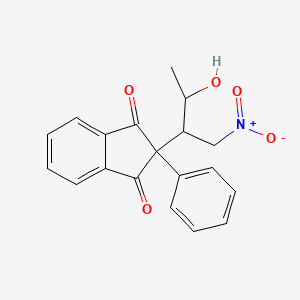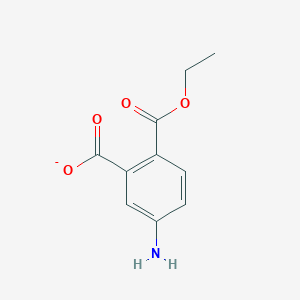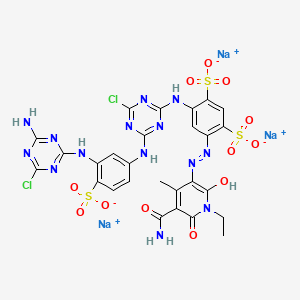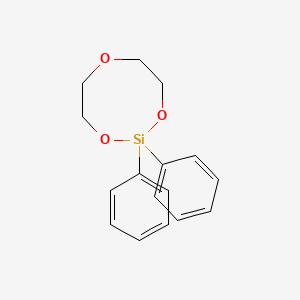
2,2-Diphenyl-1,3,6,2-trioxasilocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diphenyl-1,3,6,2-trioxasilocane is a chemical compound with the molecular formula C₁₆H₁₈O₃Si. It is characterized by the presence of a silicon atom bonded to three oxygen atoms and two phenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-1,3,6,2-trioxasilocane typically involves the reaction of diphenylsilane with ethylene glycol under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the trioxasilocane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Diphenyl-1,3,6,2-trioxasilocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield siloxane derivatives, while reduction can produce silane derivatives. Substitution reactions can result in a wide range of functionalized siloxane compounds .
Wissenschaftliche Forschungsanwendungen
2,2-Diphenyl-1,3,6,2-trioxasilocane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique structural properties.
Industry: It is used in the production of specialty polymers and materials with unique mechanical and thermal properties
Wirkmechanismus
The mechanism of action of 2,2-Diphenyl-1,3,6,2-trioxasilocane involves its interaction with various molecular targets and pathways. The silicon-oxygen bonds in the compound are particularly reactive, allowing it to participate in a range of chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-1,3,6,2-trioxasilocane: Similar in structure but with methyl groups instead of phenyl groups.
2,2,10,10-Tetraphenyl-1,3,6,2,10-trioxasilocane: Contains additional phenyl groups, leading to different chemical properties.
Uniqueness
2,2-Diphenyl-1,3,6,2-trioxasilocane is unique due to its specific arrangement of phenyl groups and silicon-oxygen bonds. This structure imparts distinct chemical reactivity and potential for various applications that are not observed in similar compounds .
Eigenschaften
CAS-Nummer |
71573-85-8 |
|---|---|
Molekularformel |
C16H18O3Si |
Molekulargewicht |
286.40 g/mol |
IUPAC-Name |
2,2-diphenyl-1,3,6,2-trioxasilocane |
InChI |
InChI=1S/C16H18O3Si/c1-3-7-15(8-4-1)20(16-9-5-2-6-10-16)18-13-11-17-12-14-19-20/h1-10H,11-14H2 |
InChI-Schlüssel |
OQVDCMKTAKZUCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CO[Si](OCCO1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]prop-2-en-1-ylcyanamide](/img/structure/B14464932.png)
![2-[(Pyridine-3-carbonyl)amino]butyl pyridine-3-carboxylate](/img/structure/B14464937.png)
